Dasabuvir sodium monohydrate is a pharmaceutical compound primarily used in the treatment of chronic Hepatitis C virus infection. It is classified as a non-nucleoside inhibitor of the hepatitis C virus RNA-dependent RNA polymerase, specifically targeting the nonstructural protein 5B. This compound is often utilized in combination therapies to enhance antiviral efficacy and improve patient outcomes.
Dasabuvir sodium monohydrate is derived from the chemical synthesis of its parent compound, dasabuvir. It is typically manufactured as a sodium salt monohydrate, which is a common form for many pharmaceutical agents to enhance solubility and stability. The compound is included in fixed-dose combination therapies such as Viekira Pak, which combines it with other antiviral agents like Ombitasvir, Paritaprevir, and Ritonavir to treat Hepatitis C.
Dasabuvir sodium monohydrate is synthesized through a multi-step chemical process that involves the construction of its complex molecular structure. The synthesis typically includes:
The technical details of the synthesis are proprietary, but they involve standard organic chemistry techniques such as condensation reactions, purification by recrystallization, and characterization through spectroscopic methods.
Dasabuvir sodium monohydrate features a complex molecular structure characterized by:
Dasabuvir sodium monohydrate undergoes several chemical reactions relevant to its function and metabolism:
The compound exhibits low reactivity under standard laboratory conditions but may participate in drug-drug interactions due to its metabolic pathways.
Dasabuvir exerts its antiviral effects by specifically targeting the NS5B polymerase enzyme of the hepatitis C virus. The mechanism involves:
This mechanism highlights dasabuvir's role as a direct acting antiviral agent in combination therapies for hepatitis C.
Dasabuvir sodium monohydrate possesses several notable physical and chemical properties:
These properties are crucial for understanding its formulation and administration routes in clinical settings.
Dasabuvir sodium monohydrate is primarily used in:
The compound's role in achieving sustained virologic response rates has made it an essential component of modern hepatitis C treatment regimens.
The synthesis of Dasabuvir Sodium Monohydrate proceeds through a multi-step route, with critical transformations requiring precise control. The initial stage involves constructing the uracil core through copper-catalyzed N-arylation. A mixed anhydride intermediate (generated from picolinic acid and toluenesulfonyl chloride) reacts with anthranilonitrile, yielding ligand 175 at 85% efficiency [2]. Subsequent Ullmann-type coupling employs this ligand with copper(I) iodide catalysis, combining diiodoanisole 176 (from 2-tert-butylphenol via iodination/methylation) with the uracil precursor. Optimized conditions (10 mol% CuI, 12 mol% ligand 175, powdered potassium phosphate base in DMSO) deliver intermediate 177 in 63–64% yield at multi-kilogram scale [2].
The Suzuki-Miyaura cross-coupling introduces the naphthyl group using hydroxynaphthylboronic acid and Pd₂dba₃ catalysis with ligand 178, achieving near-complete conversion within 1.5 hours to form naphthol 179 (>90% purity) [2]. Final sulfonamide formation via palladium-catalyzed amidation (using BrettPhos or VincePhos ligands) completes Dasabuvir free acid synthesis at 90% yield and >99.5% purity [2]. Sodium salt formation follows, with monohydrate crystallization achieved through controlled anti-solvent addition. The process necessitates stoichiometric control during sodium counterion incorporation and meticulous water content management to ensure exclusive monohydrate formation.
Table 1: Key Reactions in Dasabuvir Synthesis
Step | Reaction Type | Catalyst/Reagents | Yield | Purity |
---|---|---|---|---|
Ligand formation | Mixed anhydride coupling | TosCl, Pyridine | 85% | >95% |
Uracil N-arylation | Copper-catalyzed Ullmann | CuI, Ligand 175, K₃PO₄ | 63–64% | >97.8% |
Naphthyl introduction | Suzuki cross-coupling | Pd₂dba₃, Ligand 178 | >90% | >90% |
Sulfonamide formation | Pd-catalyzed amidation | Pd catalyst, BrettPhos | 90% | >99.5% |
Transitioning from laboratory-scale synthesis to industrial manufacturing introduces significant challenges in sodium salt monohydrate formation. The critical step involves converting Dasabuvir free acid—an extremely weak diacid (pKa 8.2 and 9.2)—to its monosodium salt under thermodynamic conditions favoring monohydrate crystallization. The free acid’s negligible aqueous solubility (≤0.127 μg/mL across pH 1–6.8) necessitates solvent mixtures (e.g., acetone-water or isopropanol-water) for dissolution prior to sodium hydroxide addition [1].
Key scale-up challenges include:
Process optimization studies demonstrated that controlled cooling crystallization (0.5°C/min) from isopropanol/water (85:15 v/v) with 0.5% w/v HPMC yields Dasabuvir Sodium Monohydrate with consistent stoichiometry (>99.5% monohydrate by Karl Fischer titration) and particle size distribution suitable for tablet compression [1].
Dasabuvir Sodium exhibits complex solid-state behavior, with hydrate stability being critical to bioavailability. The monohydrate form is thermodynamically favored under ambient conditions (25°C, 60% RH), but competitive crystallization pathways can yield metastable forms:
Table 2: Thermodynamic Stability of Dasabuvir Solid Forms
Form | Stability Conditions | Water Content | Dissolution Rate (μg/min/cm²) |
---|---|---|---|
Monohydrate | 25°C, 60% RH | 3.5–4.1% | 42.7 |
Anhydrate | >40°C, <10% RH | ≤0.2% | 2.1 |
Trihydrate | 25°C, >90% RH | 10.2–11.0% | 38.9 (converts to mono) |
Species mapping studies revealed the monohydrate’s stability arises from a unique water channel structure, where water molecules bridge sodium ions and sulfonamide oxygens, creating a low-energy lattice [1]. This structure remains intact up to 40°C at 60% RH, as confirmed by dynamic vapor sorption. Above 60% RH, hygroscopicity increases gradually without phase change until trihydrate formation at >90% RH [6].
Crystallization dynamics are governed by:
These controls enable manufacturing of a stable, high-bioavailability drug substance that maintains crystallinity and dissolution performance under pharmaceutical storage conditions [1] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6